2-CHLORO-N-[4-ETHYL-5-METHYL-3-(PIPERIDINE-1-CARBONYL)THIOPHEN-2-YL]-5-(METHYLSULFANYL)BENZAMIDE
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Overview
Description
2-CHLORO-N-[4-ETHYL-5-METHYL-3-(PIPERIDINE-1-CARBONYL)THIOPHEN-2-YL]-5-(METHYLSULFANYL)BENZAMIDE is a complex organic compound that features a thiophene ring, a benzamide group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-[4-ETHYL-5-METHYL-3-(PIPERIDINE-1-CARBONYL)THIOPHEN-2-YL]-5-(METHYLSULFANYL)BENZAMIDE typically involves multiple steps, including the formation of the thiophene ring, the introduction of the piperidine moiety, and the final coupling with the benzamide group. Common synthetic methods include:
Paal–Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with sulfur sources to form thiophene derivatives.
Gewald Reaction: This is a three-component reaction involving a ketone, a cyanoester, and elemental sulfur to form aminothiophenes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-[4-ETHYL-5-METHYL-3-(PIPERIDINE-1-CARBONYL)THIOPHEN-2-YL]-5-(METHYLSULFANYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidine moiety can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl group can produce piperidine alcohols.
Scientific Research Applications
2-CHLORO-N-[4-ETHYL-5-METHYL-3-(PIPERIDINE-1-CARBONYL)THIOPHEN-2-YL]-5-(METHYLSULFANYL)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-[4-ETHYL-5-METHYL-3-(PIPERIDINE-1-CARBONYL)THIOPHEN-2-YL]-5-(METHYLSULFANYL)BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which also contain thiophene rings, exhibit various pharmacological properties.
Benzamide Derivatives: Compounds like sulpiride and tiapride, which contain benzamide groups, are used in medicinal chemistry for their therapeutic effects.
Uniqueness
What sets 2-CHLORO-N-[4-ETHYL-5-METHYL-3-(PIPERIDINE-1-CARBONYL)THIOPHEN-2-YL]-5-(METHYLSULFANYL)BENZAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-chloro-N-[4-ethyl-5-methyl-3-(piperidine-1-carbonyl)thiophen-2-yl]-5-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2S2/c1-4-15-13(2)28-20(18(15)21(26)24-10-6-5-7-11-24)23-19(25)16-12-14(27-3)8-9-17(16)22/h8-9,12H,4-7,10-11H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYGKCPMYCSUJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N2CCCCC2)NC(=O)C3=C(C=CC(=C3)SC)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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